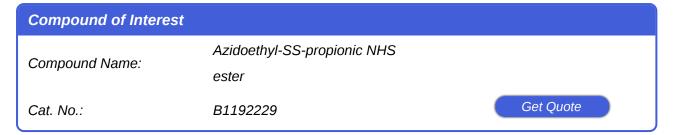


Azidoethyl-SS-propionic NHS ester structure and functional groups

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An In-depth Technical Guide to Azidoethyl-SS-propionic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

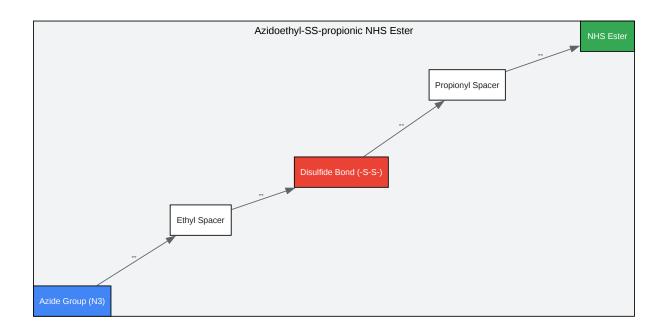
Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a detailed examination of its molecular structure, the specific reactivity of its functional groups, and its applications. It includes comprehensive experimental protocols, quantitative data, and workflow visualizations to enable researchers to effectively utilize this versatile reagent. The molecule integrates three key chemical motifs: an amine-reactive NHS ester, a reducible disulfide bond, and a bioorthogonal azide group, facilitating a multi-step, controlled approach to molecular assembly.[3][4]

Chemical Structure and Properties

Azidoethyl-SS-propionic NHS ester is a linker molecule designed with distinct functionalities at each end, separated by a cleavable spacer. This architecture allows for the sequential and specific conjugation of different molecules.

Below is a diagram illustrating the core components of the molecule.





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Caption: Core functional components of the Azidoethyl-SS-propionic NHS ester linker.

Physicochemical Properties

The quantitative properties of **Azidoethyl-SS-propionic NHS ester** are summarized below, providing essential data for experimental design and execution.



| Property | Value | Reference | |
|--------------------|---|-------------|--|
| CAS Number | 2243566-44-9 | [1][5] | |
| Molecular Formula | C9H12N4O4S2 | [2][5] | |
| Molecular Weight | 304.35 g/mol | [2] | |
| Purity | >95% | [4][5] | |
| Appearance | White to off-white solid | [6] | |
| Solubility | Soluble in DMF, DMSO, Water | ater [7][8] | |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [2] | |

Core Functional Groups and Reactivity

The utility of this linker stems from the distinct and predictable reactivity of its three primary functional groups.

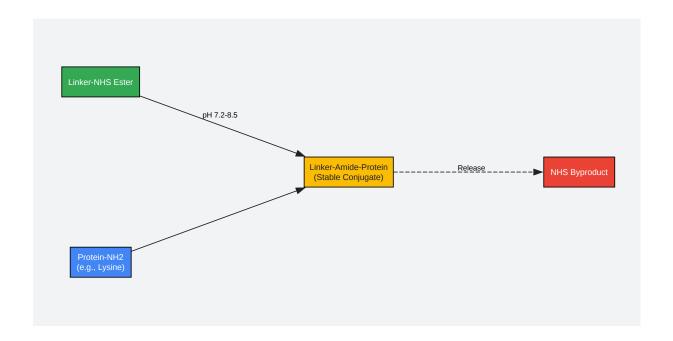
N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Anchor

The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[6][9][10]

- Reaction: It undergoes a nucleophilic acyl substitution with an amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[9][11]
- Selectivity: While NHS esters can react with other nucleophiles like sulfhydryls or hydroxyls, these reactions are less stable and often reversible, especially in the presence of amines.
 [11]
- Conditions: The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7][9][12] At lower pH, amines are protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction.[7][12] The



half-life for hydrolysis is approximately 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4° C).[9]



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Caption: Workflow for conjugating the NHS ester to a primary amine on a protein.

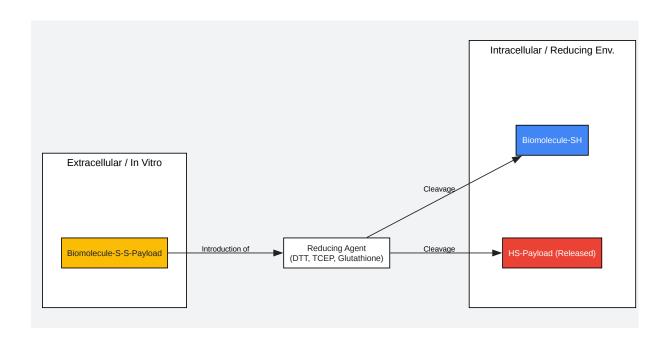
Disulfide (-S-S-) Bond: Cleavable Spacer

The disulfide bond is a key feature that renders the linker cleavable. This bond is stable under typical physiological conditions but can be readily reduced in specific environments.

Reactivity: The disulfide bond is cleaved by reducing agents such as Dithiothreitol (DTT),
 Tris(2-carboxyethyl)phosphine (TCEP), or endogenous thiols like glutathione, which is
 abundant inside cells.[3] This cleavage breaks the linker and releases the conjugated
 molecule from its target.



Application: This functionality is critical in drug delivery systems like ADCs, where the
cytotoxic payload must remain attached to the antibody in circulation (oxidizing environment)
and be released only after internalization into a target cell (reducing environment).[2] The
cleavage of disulfide bonds can be a critical trigger for protein function or drug release.[13]
[14][15]



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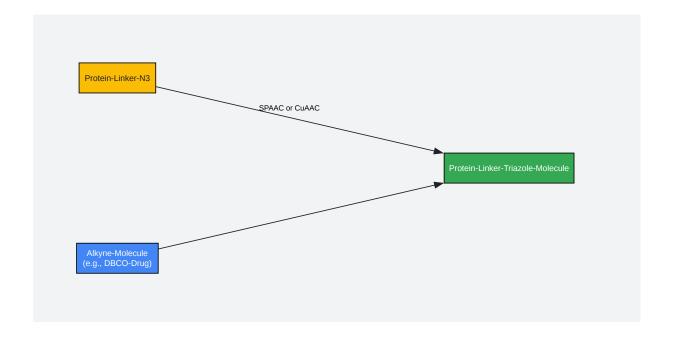
Caption: Reductive cleavage of the disulfide bond to release a conjugated payload.

Azide (-N3) Group: Bioorthogonal Handle

The azide group is a high-energy, yet remarkably stable functional group that does not react with most biological molecules, making it bioorthogonal.[16] Its primary role is to participate in "click chemistry" reactions.



- Reactivity: Azides react specifically and efficiently with alkyne-containing molecules.[16] This
 reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition
 (CuAAC) or proceed without a catalyst using strained cyclooctynes (e.g., DBCO, BCN) in
 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][16][17] Both reactions form a
 highly stable triazole ring.
- Application: This allows for the precise attachment of a second molecule (e.g., a fluorescent dye, a drug, or a purification tag) that has been pre-functionalized with an alkyne.[2][18] This two-step approach (amine conjugation followed by click chemistry) provides greater control and flexibility over the final construct compared to a one-step process.



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Caption: Click chemistry workflow for conjugating an azide-linker to an alkyne.

Experimental Protocols



The following protocols provide a generalized framework for using **Azidoethyl-SS-propionic NHS ester**. Optimization may be required based on the specific biomolecules used.

Protocol 1: Conjugation of NHS Ester to a Protein

This protocol describes the labeling of a protein with the linker via its primary amines.

Materials:

- Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
- · Azidoethyl-SS-propionic NHS ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][12]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

- Prepare Protein: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL.
 Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[9][12]
- Prepare Linker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution. Aqueous solutions of the ester are not stable and should be used right away.[7]
- Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12] Gentle mixing is recommended.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.



Purification: Remove excess, unreacted linker and byproducts by passing the reaction
mixture over a desalting column (size-exclusion chromatography) or through dialysis against
a suitable buffer (e.g., PBS).

Protocol 2: Click Chemistry Reaction (SPAAC)

This protocol describes the attachment of a DBCO-functionalized molecule to the azide-modified protein from Protocol 1.

Materials:

- Azide-modified protein conjugate.
- DBCO-functionalized molecule (e.g., DBCO-PEG4-Drug).
- Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

- Prepare Reagents: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
- Click Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-molecule to the azide-modified protein.
- Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored using analytical techniques like SDS-PAGE or mass spectrometry.
- Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted DBCO-molecule.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated payload.

Materials:



- Purified conjugate containing the disulfide bond.
- Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP).

Methodology:

- Reduction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.
- Incubation: Incubate for 1-2 hours at 37°C.
- Analysis: Confirm cleavage and release of the payload using methods such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.

Summary of Reaction Parameters

The following table summarizes key quantitative parameters for the reactions involving the linker's functional groups.

| Parameter | NHS Ester Reaction | Disulfide Cleavage | SPAAC Reaction |
|---------------------|-----------------------|-------------------------------|----------------------------|
| Target Group | Primary Amine (-NH2) | Disulfide (-S-S-) | Alkyne (e.g., DBCO) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 8.5 | 7.0 - 8.5 |
| Typical Temperature | 4°C or Room Temp. | 25 - 37°C | 4°C or Room Temp. |
| Typical Duration | 1 - 4 hours | 30 min - 2 hours | 2 - 12 hours |
| Common Reagents | - | DTT, TCEP | DBCO, BCN derivatives |
| Molar Excess | 5 - 20x over protein | 100 - 1000x over conjugate | 1.5 - 5x over conjugate |

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